1(2H)-Quinazolineacetic acid, 3,4-dihydro-3-((4-bromo-2-fluorophenyl)methyl)-2,4-dioxo-7-fluoro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
FK-505 is synthesized through a complex series of reactions involving multiple steps. The initial step involves the fermentation of Streptomyces tsukubaensis to produce the crude compound. This is followed by a series of purification steps, including solvent extraction, chromatography, and crystallization .
Industrial Production Methods
Industrial production of FK-505 involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient supply. Genetic engineering techniques are also employed to enhance the productivity of the bacterial strain .
Chemical Reactions Analysis
Types of Reactions
FK-505 undergoes various chemical reactions, including:
Oxidation: FK-505 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in FK-505.
Substitution: FK-505 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of FK-505, which may have different pharmacological properties .
Scientific Research Applications
FK-505 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study macrolide synthesis and modification.
Biology: Employed in studies of cellular signaling pathways and protein interactions.
Medicine: Widely used in clinical research for its immunosuppressive properties, particularly in organ transplantation and autoimmune disease treatment.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
FK-505 exerts its effects by binding to the FK506 binding protein (FKBP12). This complex inhibits the activity of calcineurin, a calcium-dependent serine-threonine phosphatase. By inhibiting calcineurin, FK-505 prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation .
Comparison with Similar Compounds
Similar Compounds
Cyclosporin A: Another potent immunosuppressant with a similar mechanism of action but different chemical structure.
Rapamycin: Shares structural similarities with FK-505 and also binds to FKBP12 but has distinct pharmacological effects.
Ascomycin: An ethyl analog of FK-505 with strong immunosuppressive properties.
Uniqueness of FK-505
FK-505 is unique due to its high potency and specificity in inhibiting T-cell activation. Its ability to form a stable complex with FKBP12 and effectively inhibit calcineurin sets it apart from other immunosuppressive agents .
Properties
CAS No. |
112733-08-1 |
---|---|
Molecular Formula |
C17H11BrF2N2O4 |
Molecular Weight |
425.2 g/mol |
IUPAC Name |
2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-fluoro-2,4-dioxoquinazolin-1-yl]acetic acid |
InChI |
InChI=1S/C17H11BrF2N2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24) |
InChI Key |
XLOHSVVOWVIPFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O |
Key on ui other cas no. |
112733-08-1 |
Origin of Product |
United States |
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